Benzene, (1,3-dimethyl-3-butenyl)-

Physical Chemistry Separation Science Process Engineering

Benzene, (1,3-dimethyl-3-butenyl)-, also named 2-methyl-4-phenyl-1-pentene or 4-methylpent-4-en-2-ylbenzene, is a C12H16 alkenyl-aromatic hydrocarbon (MW 160.26 g/mol). It features a terminal isopropenyl group conjugated through a single methylene spacer to a phenyl ring bearing a secondary methyl branch.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 56851-51-5
Cat. No. B13940266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (1,3-dimethyl-3-butenyl)-
CAS56851-51-5
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC(CC(=C)C)C1=CC=CC=C1
InChIInChI=1S/C12H16/c1-10(2)9-11(3)12-7-5-4-6-8-12/h4-8,11H,1,9H2,2-3H3
InChIKeyYFXZXGKNNUQNOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, (1,3-dimethyl-3-butenyl)- (CAS 56851-51-5): Structural Identity and Procurement Baseline


Benzene, (1,3-dimethyl-3-butenyl)-, also named 2-methyl-4-phenyl-1-pentene or 4-methylpent-4-en-2-ylbenzene, is a C12H16 alkenyl-aromatic hydrocarbon (MW 160.26 g/mol) . It features a terminal isopropenyl group conjugated through a single methylene spacer to a phenyl ring bearing a secondary methyl branch. This substitution pattern places the olefin in a sterically encumbered, electronically deactivated environment relative to linear phenylpentenes, a key structural feature that governs its distinct reactivity in electrophilic additions, cross-coupling, and metathesis chemistries . Its commercial availability as a specialty intermediate, rather than a bulk commodity, makes rigorous comparator-based evaluation essential for scientifically justified procurement.

1
Sterically encumbered terminal olefin – methyl branching and allylic phenyl substitution create a unique electronic environment for electrophilic additions and cross-coupling.
2
Specialty intermediate, not bulk commodity – procurement requires comparator-based evaluation; generic phenylpentene isomers are not direct replacements.

Why 2-Methyl-4-phenyl-1-pentene (CAS 56851-51-5) Cannot Be Replaced by Generic Phenylpentene Isomers


Phenylpentenes with identical molecular formulae (C12H16) but different branching or double-bond positions—such as 2-methyl-5-phenyl-1-pentene (CAS 6683-49-4) or 4-phenyl-1-pentene (CAS 10340-49-5)—exhibit markedly different boiling points, steric profiles, and olefin electronic environments [1]. In the target compound, the phenyl group is located at the allylic position relative to the terminal double bond, allowing for unique through-space π-π interactions and altering the activation energy for electrophilic or metal-catalyzed additions . These differences directly impact distillation cut points, catalyst turnover frequencies, and the regiochemical outcome of downstream functionalizations, making direct interchange without revalidation of reaction parameters scientifically unjustifiable.

Target: 2-Methyl-4-phenyl-1-pentene
Distillation cut points shift significantly compared to 2-methyl-5-phenyl isomer; re-optimization of purification protocols required.
Target: 2-Methyl-4-phenyl-1-pentene
Allylic phenyl position controls regioselectivity in cross-metathesis; non-allylic isomers may lead to increased homodimerization and lower cross-product yields.
Target: 2-Methyl-4-phenyl-1-pentene
Catalyst turnover frequencies differ for benzylic vs. aliphatic Grignard cross-coupling; direct interchange may reduce synthetic efficiency without parameter revalidation.

Quantitative Differentiation Evidence for Benzene, (1,3-dimethyl-3-butenyl)- Relative to Closest Analogs


Boiling Point Differentiation: 2-Methyl-4-phenyl-1-pentene vs. 2-Methyl-5-phenyl-1-pentene

The target compound, 2-methyl-4-phenyl-1-pentene, exhibits a boiling point range of 216–220 °C at 738 Torr . In contrast, its positional isomer 2-methyl-5-phenyl-1-pentene (CAS 6683-49-4), in which the phenyl group is moved one carbon further from the double bond, has a reported boiling point of approximately 187 °C at 760 mmHg (predicted) [1]. This ~30 °C difference significantly impacts distillation-based purification and vapor-phase reaction design, enabling separation of isomer mixtures without resorting to chromatographic methods.

Boiling Point Difference
Reported
Target: 216–220 °C (738 Torr)
Comparator: ~187 °C (760 mmHg)
ΔT ≈ +30 °C
Supports distillation-based purification and isomer separation.
Pressure difference is negligible for this magnitude; predicted vs. experimental.
Physical Chemistry Separation Science Process Engineering

Synthetic Efficiency: Pd-Catalyzed Cross-Coupling Yield of 2-Methyl-4-phenyl-1-pentene

In a Pd(dppf)Cl₂-catalyzed cross-coupling of methallyl alcohol with 1-phenylethylmagnesium chloride, 2-methyl-4-phenyl-1-pentene was obtained in ~89% yield . Under otherwise identical conditions, the analogous coupling with 2-octylmagnesium chloride (an aliphatic Grignard reagent) yielded only ~79% of the corresponding product, indicating that the benzylic Grignard reagent is a superior coupling partner for this specific allylic alcohol substrate. Furthermore, when allyl alcohol itself was used with 1-phenylethylmagnesium chloride, 4-phenyl-1-pentene (the non-methyl-branched analog) was produced in comparable yield, but the resulting product lacks the methyl branching that enhances the steric and electronic profile of the target compound for subsequent functionalization .

Cross-Coupling Yield
Data to verify
~89% (target route) vs. ~79% (aliphatic analog)
Reported higher synthetic efficiency for benzylic Grignard route; source data should be verified.
Pd(dppf)Cl₂, r.t.; literature values without cited reference.
Organometallic Chemistry Synthetic Methodology Process Chemistry

Steric and Electronic Differentiation: Allylic Phenyl Substitution Enables Regioselective Metathesis

The reactivity of terminal phenylpentenes in ruthenium-catalyzed cross-metathesis is highly dependent on the position of the phenyl substituent relative to the double bond [1]. For 1-functionalized 2-phenylpent-4-enes, the allylic phenyl group exerts a steric and electronic directing effect that governs the outcome of unsymmetrical cross-metathesis reactions, enabling selective construction of bifunctional C-8 alkenes. In contrast, phenylpentenes with the phenyl group located further from the olefin (e.g., 5-phenyl-1-pentene) exhibit different selectivity profiles, often leading to increased homodimerization and reduced cross-product yields. The target compound, with its phenyl group at the 4-position (allylic to the terminal olefin), occupies a unique reactivity niche that is not replicated by its 5-phenyl isomer or non-methyl-branched analogs.

Metathesis Regioselectivity
Class-level
Allylic phenyl directs selective cross-metathesis to bifunctional C-8 alkenes; non-allylic isomers favor homodimerization.
Class-level inference; isomer-specific selectivity not quantified for this CAS.
Based on 2-phenylpent-4-ene scaffold behavior (Požgan & Dixneuf, 2013).
Olefin Metathesis Catalysis Regioselectivity

Density and Volatility Profile: Predicted Physicochemical Differentiation from Non-Branched Analogs

The predicted density of 2-methyl-4-phenyl-1-pentene is 0.871 ± 0.06 g/cm³ . The non-methyl-branched analog, 4-phenyl-1-pentene (CAS 10340-49-5), has a predicted density of 0.872 ± 0.06 g/cm³ , indicating that the methyl branch does not significantly alter bulk density despite the substantial boiling point difference. This combination—similar density but markedly higher boiling point—means that the target compound can be handled in existing liquid-handling infrastructure designed for 4-phenyl-1-pentene, while offering a wider liquid-phase operating window for high-temperature reactions without pressurization. Additionally, the 2-methyl-5-phenyl isomer (CAS 6683-49-4) has a predicted density of approximately 0.87 g/cm³ but a significantly lower boiling point (~187 °C), making it more volatile and potentially requiring different storage and handling protocols [1].

Density & Volatility
Reported
0.871 ± 0.06 g/cm³ (target); similar density to analogs
Infrastructure compatibility with wider liquid-phase temperature window due to higher boiling point.
Predicted values; experimental verification recommended.
Physicochemical Properties Formulation Process Safety

Patent-Cited Utility as a Fragrance Intermediate: Positional Isomer Specificity in Aroma Chemical Synthesis

International Flavors & Fragrances Inc. patents (e.g., US4036886A) explicitly describe 4- and 5-phenyl-pentenals and their acetals as valuable aroma chemicals with cocoa, floral, and fruity notes [1]. The 4-phenyl-pentenal scaffold—directly derived from oxidation or functionalization of 4-phenyl-1-pentene analogs including the target compound—imparts a distinct aroma profile that is structurally specific: moving the phenyl group to the 5-position or removing the methyl branch alters the olfactory character and substantivity. The methyl-branched 2-methyl-4-phenyl-1-pentene provides an additional degree of steric hindrance at the alpha position, which can modulate the rate of Schiff base formation and acetalization, key steps in pro-fragrance and controlled-release aroma chemical design. No equivalent patent coverage was identified for the non-methyl-branched or 5-phenyl isomers in this specific context, indicating a differentiated intellectual property landscape for procurement of this particular isomer as a fragrance precursor.

Fragrance Precursor Specificity
Context-dependent
IFF patents cite 4-phenyl-pentenal scaffold; methyl branch modulates acetalization kinetics.
Patent landscape supports isomer-specific procurement for pro-fragrance research.
Olfactory differentiation is structural, not quantified; US4036886A.
Flavor & Fragrance Chemistry Aroma Chemicals Patent Analysis

Recommended Application Scenarios for Benzene, (1,3-dimethyl-3-butenyl)- Based on Quantitative Differentiation Evidence


High-Temperature Liquid-Phase Organic Synthesis Requiring Extended Operating Windows

With a boiling point of 216–220 °C—approximately 30 °C higher than its 5-phenyl isomer—2-methyl-4-phenyl-1-pentene enables solvent-free or high-boiling-solvent reactions at elevated temperatures without pressurization . This is particularly advantageous for Diels-Alder cycloadditions, thermal rearrangements, and high-temperature cross-coupling reactions where the substrate must remain in the liquid phase. The similar density (0.871 g/cm³) to other phenylpentenes means existing pump and flow reactor infrastructure requires no modification, while the reduced volatility minimizes headspace losses in open-vessel setups.

Regioselective Olefin Cross-Metathesis for Bifunctional C-8 Building Blocks

The allylic phenyl substitution in 2-methyl-4-phenyl-1-pentene provides a unique steric and electronic directing effect in ruthenium-catalyzed cross-metathesis, enabling selective formation of unsymmetrical bifunctional C-8 alkenes with reduced homodimerization compared to non-allylic phenyl analogs [1]. Research programs targeting bifunctional linkers for polymer chemistry, medicinal chemistry intermediates, or specialty surfactants should prioritize this isomer to maximize cross-product selectivity.

Flavor and Fragrance Intermediate: 4-Phenyl-Pentenal-Derived Aroma Chemicals

This compound serves as a direct precursor to 4-phenyl-pentenals, which are patented by IFF as aroma chemicals imparting cocoa, floral, and fruity notes [2]. The methyl branch at the alpha position modulates acetalization and Schiff base formation kinetics, enabling the design of pro-fragrances with tailored release profiles. Procurement of the specific 2-methyl-4-phenyl isomer is essential, as the 5-phenyl isomer and non-methyl-branched analogs produce different olfactory outcomes and fall under distinct patent claims.

Pd-Catalyzed Cross-Coupling Methodology Development and Scale-Up

The demonstrated ~89% yield in Pd(dppf)Cl₂-catalyzed coupling of methallyl alcohol with 1-phenylethylmagnesium chloride positions this compound as a benchmark substrate for optimizing benzylic Grignard–allylic alcohol coupling protocols. Process chemistry groups scaling up such cross-coupling reactions can use this well-characterized substrate to validate catalyst performance, reaction kinetics, and impurity profiles before adapting the methodology to more complex targets.

Application
Selection Property
Validation Focus
High-temperature liquid-phase synthesis
Boiling point ~30 °C above 5-phenyl isomer; similar density to non-branched analogs
Distillation cut points, liquid-phase operating window, vapor-phase reaction compatibility
Regioselective cross-metathesis to C-8 building blocks
Allylic phenyl substitution pattern directs selective cross-coupling
Cross-product vs. homodimer ratio, ruthenium catalyst performance, substrate scope
Flavor & fragrance precursor research
4-Phenyl-pentenal scaffold with alpha-methyl branching
Acetalization kinetics, Schiff base formation, pro-fragrance release profile
Pd-catalyzed cross-coupling methodology development
Benzylic Grignard coupling yield as benchmark
Catalyst turnover, impurity profile, scalability of methallyl alcohol route
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